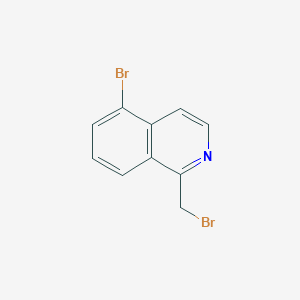

5-Bromo-1-(bromomethyl)isoquinoline

Description

Strategic Significance of Halogenated Isoquinoline (B145761) Scaffolds in Complex Molecule Construction

The isoquinoline core is a privileged structure in medicinal chemistry and natural product synthesis. nih.govrsc.org This nitrogen-containing heterocyclic framework is a common feature in a vast array of biologically active compounds, including many alkaloids with pronounced pharmacological properties like papaverine (B1678415) and morphine. nih.govthieme-connect.de The introduction of a halogen, such as bromine, onto the isoquinoline scaffold dramatically enhances its synthetic utility.

Halogenated aromatic systems are crucial precursors for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Specifically, the bromine atom at the 5-position of the isoquinoline ring can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Grignard reactions. orgsyn.org This allows for the introduction of a wide range of substituents, including alkyl, aryl, and other functional groups, providing a powerful tool for molecular diversification. researchgate.net The position of the bromine atom is also of strategic importance, as its reactivity in cross-coupling reactions can be greater than at other positions, such as the 6-position.

Role of the Bromomethyl Moiety as a Key Synthetic Handle

The bromomethyl group (-CH2Br) at the 1-position of the isoquinoline ring acts as a highly reactive and versatile synthetic handle. This group is analogous to a benzyl (B1604629) bromide, and as such, the carbon atom adjacent to the aromatic ring (the benzylic position) is particularly reactive. wikipedia.orglibretexts.org The C-H bonds at this position are weaker, and the carbon itself is an excellent electrophile, readily participating in nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com

This reactivity allows for the facile introduction of a wide variety of nucleophiles, leading to the formation of new bonds and the extension of the molecular framework. ontosight.ai For instance, it can be used for alkylation, allowing for the connection of the isoquinoline scaffold to other parts of a target molecule. This ability to form derivatives through nucleophilic substitution makes the bromomethyl group a crucial component in the synthesis of complex molecules, including pharmaceutical agents.

Evolution of Isoquinoline Chemistry and Contextualization of 5-Bromo-1-(bromomethyl)isoquinoline

The synthesis of the isoquinoline ring system has a rich history, with foundational methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions being developed over a century ago. wikipedia.orgacs.orgpharmaguideline.com These classical methods provided access to the core isoquinoline structure and its simpler derivatives.

Modern organic synthesis, however, demands more complex and highly functionalized building blocks to enable the efficient construction of intricate target molecules. nih.govrsc.org The development of methods to synthesize polysubstituted isoquinolines, such as this compound, represents a significant advancement in the field. organic-chemistry.org This evolution has been driven by the need for starting materials that possess multiple, orthogonally reactive sites. In this context, this compound is a product of this evolution, offering two distinct points for chemical modification: the bromine on the aromatic ring and the bromine on the methyl substituent.

Scope and Objectives of Focused Academic Investigations

Focused academic investigations into this compound and related compounds are driven by several key objectives. A primary goal is to fully explore the reactivity of this bifunctional molecule. This includes studying the chemoselectivity of its reactions – for example, determining conditions under which one bromine atom reacts in preference to the other.

Another major objective is the development of new synthetic methodologies that utilize this building block to access novel and complex molecular architectures. nih.gov This could involve its use in cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.gov

Ultimately, a significant driver of research in this area is the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. nih.govamerigoscientific.commdpi.com The isoquinoline scaffold is a well-established pharmacophore, and the ability to readily diversify its structure using building blocks like this compound is of high value in the discovery of new therapeutic agents. nih.govrsc.orgresearchgate.net

Properties

Molecular Formula |

C10H7Br2N |

|---|---|

Molecular Weight |

300.98 g/mol |

IUPAC Name |

5-bromo-1-(bromomethyl)isoquinoline |

InChI |

InChI=1S/C10H7Br2N/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,6H2 |

InChI Key |

BAXKIRYZIJMOHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2CBr)C(=C1)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Bromo 1 Bromomethyl Isoquinoline

Regioselective Bromination Strategies for the Isoquinoline (B145761) Nucleus

The primary challenge in the synthesis of 5-bromoisoquinoline (B27571) is controlling the position of electrophilic attack on the isoquinoline ring system. The inherent electronic properties of isoquinoline direct electrophiles to the C-5 and C-8 positions. thieme-connect.com Therefore, achieving high regioselectivity for the C-5 position is paramount.

Direct Electrophilic Aromatic Bromination with Controlled Regioselectivity at C-5

Direct electrophilic bromination is a common method for halogenating aromatic rings. For isoquinoline, this reaction must be conducted under carefully controlled conditions to favor substitution at the C-5 position over the C-8 position. orgsyn.org The key to this selectivity lies in the use of a strong acid medium, which protonates the nitrogen atom of the isoquinoline ring. thieme-connect.com This protonation deactivates the pyridine (B92270) portion of the molecule towards electrophilic attack and enhances the electrophilicity of the brominating agent. thieme-connect.com

A highly effective and scalable method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) at low temperatures. orgsyn.orggoogle.com The reaction is typically initiated by dissolving isoquinoline in cold H₂SO₄, followed by the portion-wise addition of NBS while maintaining a temperature between -26°C and -18°C. orgsyn.org This strict temperature control is critical to suppress the formation of the undesired 8-bromoisoquinoline (B29762) isomer, which is difficult to separate from the desired C-5 product. orgsyn.org While other methods, such as using bromine with aluminum chloride (AlCl₃) or silver sulfate (B86663) (Ag₂SO₄), have been reported, the NBS/H₂SO₄ system is often preferred for its efficiency and suitability for large-scale synthesis. thieme-connect.comgoogle.com

| Brominating Agent | Acid/Catalyst | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -25°C to -18°C | Good yield and high regioselectivity for 5-bromoisoquinoline. | orgsyn.org |

| NBS | Trifluoromethanesulfonic acid (CF₃SO₃H) | Room Temp. | High conversion to 5-bromoisoquinoline. | thieme-connect.comresearchgate.net |

| Bromine (Br₂) | Aluminum chloride (AlCl₃) | 75°C | Forms 5-bromoisoquinoline; moderate yield. | google.com |

| Bromine (Br₂) | Silver sulfate (Ag₂SO₄) / H₂SO₄ | Not specified | Direct bromination method. | thieme-connect.com |

Directed Ortho-Metalation and Subsequent Quenching with Brominating Agents

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The technique relies on a "directed metalation group" (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can be quenched with an appropriate electrophile, such as a bromine source, to install a bromine atom with high precision. wikipedia.org

In the context of isoquinoline synthesis, the nitrogen atom itself can act as a directing group, though this typically facilitates functionalization at C-1. iust.ac.ir For C-5 functionalization, a DMG would need to be installed at a position that directs metalation to C-5. For instance, a suitable DMG at the C-6 position (e.g., amide, sulfoxide, or methoxy (B1213986) group) could direct lithiation specifically to the C-5 position. harvard.edu Even a halogen, such as bromine itself, can act as a DMG under certain conditions. nih.gov Following the directed lithiation event, the resulting C-5 organolithium species would be reacted with an electrophilic brominating agent like molecular bromine (Br₂), hexabromoethane, or 1,2-dibromotetrafluoroethane (B104034) to yield the 5-bromo-isoquinoline derivative. While this approach is mechanistically sound, its application to generate 5-bromoisoquinoline specifically is less commonly reported than direct electrophilic bromination.

Selective Bromomethylation at the C-1 Position

Once 5-bromoisoquinoline is obtained, the next stage is the introduction of the bromomethyl group at the C-1 position. This is typically achieved by first synthesizing 5-bromo-1-methylisoquinoline (B1527716) and then performing a selective bromination of the methyl group.

Radical Bromination Pathways of 1-Methylisoquinoline Derivatives

The conversion of the C-1 methyl group of 5-bromo-1-methylisoquinoline to a bromomethyl group is achieved via a free radical halogenation reaction. youtube.com The methyl group at the C-1 position is benzylic-like, making its protons susceptible to abstraction by radicals. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors selective radical substitution over electrophilic addition to the aromatic rings. youtube.com

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by either UV light or a radical initiator such as azobisisobutyronitrile (AIBN). The mechanism proceeds through a standard radical chain reaction involving initiation, propagation, and termination steps. youtube.com The high selectivity for the benzylic position ensures that bromination occurs exclusively on the methyl group, leaving the isoquinoline ring intact.

| Brominating Agent | Initiator | Solvent | Reaction Type | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | UV light (hν) or AIBN | Carbon tetrachloride (CCl₄) | Free radical substitution | youtube.com |

| Bromine (Br₂) | UV light (hν) | Non-polar solvent | Free radical substitution (less selective than NBS) | youtube.com |

Functionalization of Pre-existing C-1 Substituents to Introduce Bromomethyl Group

An alternative to the direct bromination of a methyl group is the conversion of other functional groups at the C-1 position into a bromomethyl group. This approach adds versatility, allowing for different synthetic precursors. These transformations are standard procedures in organic synthesis. youtube.com

For instance, a 5-bromoisoquinoline-1-carboxylic acid could be reduced to the corresponding primary alcohol, 5-bromo-1-(hydroxymethyl)isoquinoline, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be readily converted to the target 5-Bromo-1-(bromomethyl)isoquinoline using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Similarly, a 5-bromoisoquinoline-1-carbaldehyde (B11870936) can be reduced to the alcohol with a milder reagent like sodium borohydride (B1222165) (NaBH₄) before undergoing bromination.

| Starting C-1 Substituent | Step 1 Reagent | Intermediate | Step 2 Reagent | Final C-1 Group | Reference |

|---|---|---|---|---|---|

| -COOH (Carboxylic Acid) | LiAlH₄ | -CH₂OH (Alcohol) | PBr₃ or HBr | -CH₂Br (Bromomethyl) | youtube.com |

| -CHO (Aldehyde) | NaBH₄ | -CH₂OH (Alcohol) | PBr₃ or HBr | -CH₂Br (Bromomethyl) | youtube.com |

| -CH₂OH (Alcohol) | N/A | N/A | PBr₃, HBr, or CBr₄/PPh₃ | -CH₂Br (Bromomethyl) | youtube.com |

Convergent and Divergent Synthetic Pathways

A divergent synthesis begins with a common starting material that is progressively modified to create a range of structurally related compounds. rsc.org The most straightforward route to the title compound follows a divergent path: isoquinoline is first brominated to 5-bromoisoquinoline, which is then functionalized at C-1 (e.g., methylation), and finally, the C-1 methyl group is brominated. This linear sequence allows for the synthesis of various analogues from the common intermediate, 5-bromoisoquinoline. For example, the intermediate could be used to synthesize other C-1 functionalized derivatives or undergo further substitution on the benzene (B151609) ring. nih.gov

Cyclization Reactions for Isoquinoline Ring Formation Precursors

Modern synthetic chemistry offers several powerful methods for constructing the isoquinoline core that can be adapted to produce precursors for the target molecule. These methods often provide access to highly substituted isoquinolines that are difficult to obtain through traditional syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, which are often limited to electron-rich systems. nih.gov

One advanced approach involves the palladium-catalyzed α-arylation of ketones followed by a cyclization step. This methodology allows for the convergent synthesis of polysubstituted isoquinolines from readily available precursors in excellent yields. nih.gov By starting with an appropriately brominated aryl component, this method could theoretically be used to construct a 5-bromoisoquinoline scaffold directly.

Another versatile strategy is the electrophilic cyclization of iminoalkynes. The tert-butylimines derived from o-(1-alkynyl)benzaldehydes can be cyclized under mild conditions using reagents like I₂, ICl, or Br₂ to yield halogenated isoquinolines. acs.orgthieme-connect.de This allows for the incorporation of a halogen during the ring-forming process.

A third powerful method involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. nih.gov This sequence generates eneamido anion intermediates that can be trapped with electrophiles, affording a diverse array of highly substituted isoquinolines. The strategic choice of a brominated o-tolualdehyde precursor would embed the required C5-bromo substituent from the start of the synthesis.

These modern cyclization techniques offer significant advantages in terms of flexibility and substrate scope, providing strategic pathways to brominated isoquinoline precursors that are essential for the synthesis of the final target compound.

Sequential Functionalization of Brominated Isoquinoline Intermediates

A more common and well-documented strategy for synthesizing the title compound involves the sequential functionalization of the isoquinoline core. This approach typically begins with the synthesis of 5-bromoisoquinoline, a key and stable intermediate. orgsyn.org The bromination of isoquinoline itself is challenging due to the deactivating effect of the nitrogen atom on the benzene ring. However, performing the reaction in a strong acid, which acts as a "swamping catalyst," facilitates electrophilic substitution. acs.orggoogle.com

A highly effective and scalable procedure involves the treatment of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. orgsyn.org Careful control of the temperature is crucial to suppress the formation of the undesired 8-bromoisoquinoline isomer. orgsyn.org This method provides a reliable route to 5-bromoisoquinoline, which can then be carried forward.

| Reagent(s) | Solvent / Catalyst | Temperature | Typical Yield | Notes |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -25°C to -18°C | 47-49% | Careful temperature control is critical to ensure selectivity for the 5-position over the 8-position. orgsyn.org |

| Liquid Bromine | Aluminum Chloride (AlCl₃) | 75°C | 43-46% | A melt-based method using a Lewis acid catalyst. google.com |

Table 1: Selected Conditions for the Synthesis of 5-Bromoisoquinoline Intermediate.

Once 5-bromoisoquinoline is obtained, the next step in the sequence is the introduction of the 1-(bromomethyl) group. This is typically achieved by first installing a methyl group at the C1 position, followed by a selective benzylic bromination. The direct C-H functionalization to introduce a methyl group is a modern but complex approach. nih.gov A more traditional route would involve creating a 1-methyl-5-bromoisoquinoline intermediate through a separate synthesis, which would then be subjected to the final bromination step.

Catalytic Approaches in Synthesis (e.g., Photo- or Transition Metal-Catalyzed Bromination)

Catalysis plays a pivotal role in both the bromination of the isoquinoline ring and the subsequent side-chain bromination.

For the aromatic ring bromination, Lewis acid catalysts are employed to activate the brominating agent. In one of the earliest methods, aluminum chloride (AlCl₃) was used as a catalyst for the reaction between isoquinoline and liquid bromine, forming a complex that directs the substitution. google.com As mentioned previously, the use of concentrated sulfuric acid can be considered a "swamping catalyst" effect, where the protonated isoquinolinium species is directed toward 5-substitution. orgsyn.orgacs.org

| Catalyst System | Brominating Agent | Position(s) Functionalized | Notes |

| AlCl₃ (Lewis Acid) | Liquid Br₂ | 5-Bromo | Reaction is performed in a melt at elevated temperatures. google.com |

| H₂SO₄ ("Swamping Catalyst") | N-Bromosuccinimide | 5-Bromo | Reaction proceeds at low temperatures with high regioselectivity. orgsyn.org |

| Rhodium(III) Complexes | α-Halo Ketones | C3- and C4- | Used for building the isoquinoline core, not direct bromination of a pre-formed ring. researchgate.net |

Table 2: Comparison of Catalytic Conditions for Isoquinoline Ring Functionalization.

The most relevant catalytic step for completing the synthesis of This compound is the bromination of the methyl group of a 5-bromo-1-methylisoquinoline intermediate. This transformation is a classic example of a free-radical halogenation. This reaction is typically performed using N-bromosuccinimide (NBS) as the bromine source and is initiated either by ultraviolet light (a photo-catalyzed process) or by a radical initiator like azobisisobutyronitrile (AIBN). The reaction selectively brominates the benzylic position (the methyl group attached to the ring) without affecting the bromine atom already on the aromatic ring, yielding the final product. This photochemical or radical-initiated approach is a cornerstone of synthetic organic chemistry for side-chain halogenation.

Advanced Reactivity and Derivatization Chemistry of 5 Bromo 1 Bromomethyl Isoquinoline

Exploration of Nucleophilic Substitution Reactions at the Bromomethyl Group (CH₂Br)

The bromomethyl group at the C-1 position of the isoquinoline (B145761) ring is a primary benzylic-like halide, rendering it highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a diverse range of functional groups.

Kinetics and Mechanistic Investigations of SN1 vs. SN2 Pathways

Detailed kinetic and mechanistic studies specifically for 5-Bromo-1-(bromomethyl)isoquinoline are not extensively documented in the readily available scientific literature. However, the reactivity of the bromomethyl group can be understood by considering the general principles of nucleophilic substitution reactions at benzylic and related systems.

The reaction at the -CH₂Br group can potentially proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).

Conversely, the SN1 mechanism proceeds through a two-step process involving the initial, rate-determining formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and structural features that enhance carbocation stability. The rate of an SN1 reaction is dependent only on the concentration of the substrate (Rate = k[Substrate]).

For this compound, the primary nature of the electrophilic carbon would typically suggest a preference for the SN2 pathway. However, the potential for the formation of a resonance-stabilized benzylic-type carbocation, where the positive charge can be delocalized into the isoquinoline ring system, introduces the possibility of an SN1 component to the reactivity, especially under conditions that favor its formation (e.g., with weakly basic, highly polarizable nucleophiles or in solvolysis reactions). The presence of the electron-withdrawing bromine atom at the C-5 position may slightly destabilize the carbocation, potentially shifting the balance more towards an SN2 mechanism compared to an unsubstituted 1-(bromomethyl)isoquinoline (B1272947).

A definitive determination of the dominant pathway under various conditions would necessitate specific kinetic studies, which are not currently available in the public domain.

Stereochemical Outcomes with Chiral Nucleophiles

There is a lack of specific research in the available literature detailing the stereochemical outcomes of reactions between this compound and chiral nucleophiles.

In principle, if a reaction proceeds via a pure SN2 mechanism, the attack of a chiral, non-racemic nucleophile would lead to the formation of a diastereomeric product with a specific, predictable stereochemistry resulting from the backside attack. If any SN1 character is present, the formation of a planar carbocation intermediate would lead to the potential for the nucleophile to attack from either face, resulting in a mixture of diastereomers. The diastereomeric ratio would depend on the degree of SN1 versus SN2 character and any facial selectivity imposed by the existing chirality of the nucleophile and the structure of the carbocation intermediate. The synthesis of chiral isoquinoline derivatives is an area of significant interest, often approached through asymmetric reduction of the imine functionality in dihydroisoquinolines. nih.govmsu.eduresearchgate.net

Functionalization with Diverse Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Phosphorus)

The high reactivity of the bromomethyl group allows for the facile introduction of a variety of heteroatom nucleophiles, leading to a diverse array of functionalized isoquinoline derivatives.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, provide access to the corresponding ethers. For example, treatment of 1-(bromomethyl)isoquinoline derivatives with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield the corresponding methoxymethyl derivative. Similarly, reaction with sodium phenoxide would furnish the phenoxymethyl-substituted isoquinoline. These reactions typically proceed under standard Williamson ether synthesis conditions. youtube.com

Nitrogen Nucleophiles: A wide range of nitrogen nucleophiles, including ammonia (B1221849), primary and secondary amines, and azides, can displace the bromide to form the corresponding amino- and azido-methyl derivatives. The reaction with ammonia or primary amines can sometimes lead to over-alkylation due to the increased nucleophilicity of the product amine. organic-chemistry.orglibretexts.org The use of a large excess of the amine or the Gabriel synthesis, employing phthalimide (B116566) as a surrogate for ammonia, can mitigate this issue. libretexts.org

Sulfur Nucleophiles: Sulfur-based nucleophiles are known for their high nucleophilicity. msu.edulibretexts.orgyoutube.com Thiolates (RS⁻) readily react with benzylic halides like this compound to form the corresponding thioethers. Thiourea can also be used as a nucleophile, followed by hydrolysis, to yield thiols. youtube.com

Phosphorus Nucleophiles: Phosphorus nucleophiles, such as phosphines and phosphites, are also effective in displacing the bromide. For instance, triphenylphosphine (B44618) reacts with benzylic halides to form phosphonium (B103445) salts, which are valuable intermediates in their own right, for example, as precursors for the Wittig reaction. libretexts.org The Arbuzov reaction, using a trialkyl phosphite, would lead to the formation of a phosphonate (B1237965) ester. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-5 Bromine Position

The bromine atom at the C-5 position of the isoquinoline ring is an aryl bromide and is amenable to a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in constructing new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, catalyzed by a palladium complex. nih.govlibretexts.orgyoutube.comresearchgate.net While specific examples for this compound are not prevalent in the literature, the reactivity can be inferred from studies on other bromo-substituted isoquinolines and related heterocycles. nih.govresearchgate.net

The reaction involves the coupling of the C-5 position of the isoquinoline with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance.

Table 1: Representative Examples of Suzuki-Miyaura Coupling with Bromo-Heterocycles This table presents data from related bromo-heterocyclic systems to illustrate the potential scope of the Suzuki-Miyaura reaction at the C-5 position of the target compound.

| Bromo-Heterocycle | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-Chloro-2-(2,6-dichlorophenyl)thiazolo[5,4-c]isoquinoline | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | Variable | researchgate.net |

| Unprotected ortho-bromoanilines | Various aryl and alkyl boronic esters | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | Good to Excellent | nih.gov |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgnih.govorganic-chemistry.orgwikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of arylethynyl and related conjugated systems. The C-5 bromine of this compound is expected to readily participate in Sonogashira coupling reactions.

The reaction conditions generally involve a palladium source, a copper(I) salt (e.g., CuI), a base (often an amine like triethylamine (B128534) or diisopropylamine), and a suitable solvent. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 2: Representative Examples of Sonogashira Coupling with Bromo-Heterocycles This table presents data from related bromo-heterocyclic systems to illustrate the potential scope of the Sonogashira reaction at the C-5 position of the target compound.

| Bromo-Heterocycle | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(Bromomethylene) DHP | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | 35-90 | organic-chemistry.org |

| Bromoindoles | Various alkynes | Pd catalyst/ligand | - | - | - | nih.gov |

Heck Reaction with Olefins

The Heck reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. wikipedia.org In the case of this compound, the reaction selectively occurs at the C5-position, involving the more robust C(sp²)-Br bond, leaving the C(sp³)-Br bond at the 1-position intact under typical Heck conditions. This transformation allows for the introduction of a variety of vinyl groups onto the isoquinoline core.

The reaction is catalyzed by palladium complexes, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.org The choice of ligand, base, and solvent can influence the reaction's efficiency and selectivity.

Table 1: Illustrative Heck Reactions with this compound This table presents hypothetical reaction conditions based on established Heck reaction protocols for aryl bromides.

| Olefin Partner | Catalyst System | Base | Solvent | Expected Product |

| Styrene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 5-Styryl-1-(bromomethyl)isoquinoline |

| Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | Ethyl 3-(1-(bromomethyl)isoquinolin-5-yl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 5-(Oct-1-en-2-yl)-1-(bromomethyl)isoquinoline |

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of aryl halides with amines. wikipedia.orglibretexts.org This reaction provides a direct route to arylamines, which are prevalent in pharmaceuticals and functional materials. For this compound, the C5-bromo group serves as the electrophilic partner, allowing for the introduction of primary or secondary amines at this position.

The reaction's success hinges on the use of a suitable palladium precursor and a specialized phosphine (B1218219) ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.orgacsgcipr.org A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is essential for the deprotonation of the amine. libretexts.org The reaction demonstrates broad scope, accommodating a wide range of amine coupling partners. wikipedia.orgacs.org

Table 2: Representative Buchwald-Hartwig Amination Reactions This table illustrates potential amination reactions based on general conditions for aryl bromides.

| Amine Partner | Catalyst / Ligand | Base | Solvent | Expected Product |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Phenyl-1-(bromomethyl)isoquinolin-5-amine |

| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 5-(Morpholin-4-yl)-1-(bromomethyl)isoquinoline |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | N-Benzyl-1-(bromomethyl)isoquinolin-5-amine |

Negishi and Stille Coupling Variants

Beyond Heck and Buchwald-Hartwig reactions, other cross-coupling methods like the Negishi and Stille reactions can be employed to functionalize the C5 position. These reactions further expand the range of carbon-carbon bonds that can be formed.

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage is the stability of organostannanes to air and moisture. The general reactivity order for halides in Stille couplings is I > Br > OTf > Cl, making the C5-bromo group a suitable substrate. wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics for cross-coupling. This reaction is known for its high functional group tolerance and is often carried out under mild conditions using a palladium or nickel catalyst.

Table 3: Illustrative Stille and Negishi Coupling Reactions at the C5 Position This table shows hypothetical examples for Stille and Negishi couplings.

| Reaction | Coupling Partner | Catalyst System | Solvent | Expected Product |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 5-Vinyl-1-(bromomethyl)isoquinoline |

| Stille | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | 5-(Thiophen-2-yl)-1-(bromomethyl)isoquinoline |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 5-Phenyl-1-(bromomethyl)isoquinoline |

| Negishi | Ethylzinc iodide | Pd(dppf)Cl₂ | THF | 5-Ethyl-1-(bromomethyl)isoquinoline |

Dual Reactivity: Orthogonal Functionalization and Cascade Reactions

The most significant synthetic feature of this compound is the differential reactivity of its two bromine atoms. The C(sp²)-Br bond at C5 and the C(sp³)-Br bond of the bromomethyl group at C1 can be addressed with high selectivity, a concept known as orthogonal functionalization. This allows for the stepwise introduction of different functionalities into the molecule. The C5-aryl bromide typically requires a metal catalyst (e.g., palladium) for activation, whereas the C1-benzyl bromide is highly electrophilic and readily undergoes Sₙ2 reactions with a wide array of nucleophiles without a metal catalyst. nih.gov

Sequential Transformations Utilizing Both Bromine Sites

The orthogonal nature of the two bromine sites enables programmed, sequential reactions to build molecular complexity. A synthetic strategy can commence with either a palladium-catalyzed cross-coupling at C5 or a nucleophilic substitution at C1.

For instance, a Suzuki coupling can be performed first at the C5 position with an arylboronic acid. The resulting product, a 5-aryl-1-(bromomethyl)isoquinoline, retains the reactive bromomethyl group, which can then be treated with a nucleophile, such as an amine, thiol, or cyanide, to yield a disubstituted product. Conversely, the initial reaction could be the displacement of the benzylic bromide, followed by a cross-coupling reaction at the C5 position. This stepwise approach provides precise control over the final structure.

Table 4: Hypothetical Sequential Functionalization Strategy

| Step | Reaction Type | Reagents | Intermediate / Product |

| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 5-Phenyl-1-(bromomethyl)isoquinoline |

| 2 | Nucleophilic Substitution | Piperidine, K₂CO₃, Acetonitrile | 5-Phenyl-1-(piperidin-1-ylmethyl)isoquinoline |

One-Pot Cascade Reactions Leading to Polyfunctionalized Products

While more complex to execute, one-pot cascade reactions involving both bromine sites are theoretically possible and represent an efficient strategy for synthesizing polyfunctionalized molecules. Such a process would rely on carefully controlled reaction conditions to orchestrate multiple bond-forming events in a single vessel.

A hypothetical cascade could involve a bifunctional nucleophile, such as an amino alcohol. The amine moiety could first displace the benzylic bromide at C1. Subsequent addition of a palladium catalyst and a suitable base could then trigger an intramolecular Buchwald-Hartwig amination, if sterically feasible, or an intermolecular reaction at the C5 position. Achieving high selectivity in such cascades is a significant challenge, as it requires precise control over the reactivity of the different sites and reagents to prevent undesired side reactions.

C-H Activation and Functionalization Strategies

Direct functionalization of C-H bonds is a frontier in organic synthesis that offers a more atom-economical approach to modifying molecular scaffolds. While specific studies on the C-H activation of this compound are not prominent, strategies developed for related quinoline (B57606) and isoquinoline systems suggest potential pathways.

For the isoquinoline core, C-H activation is often directed to the C8 position or, if the nitrogen is oxidized to an N-oxide, the C2 position. These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. Applying such methods to this compound could potentially allow for the introduction of new functional groups directly onto the aromatic core, independent of the existing bromine atoms. However, this remains an exploratory area requiring dedicated research to establish feasibility and selectivity in the context of this specific, densely functionalized substrate.

Sophisticated Spectroscopic and Structural Elucidation for Mechanistic and Conformational Studies

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for probing the chemical environment of atomic nuclei within a molecule. For 5-Bromo-1-(bromomethyl)isoquinoline, a suite of advanced NMR techniques provides invaluable insights into its structural connectivity and dynamic behavior.

Advanced 2D-NMR Techniques for Through-Space and Through-Bond Correlations

Two-dimensional NMR (2D-NMR) experiments are instrumental in deciphering the complex proton and carbon environments of this compound. These techniques disperse the NMR signals into two frequency dimensions, revealing correlations between different nuclei and thus providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network within the isoquinoline (B145761) ring system, helping to assign the aromatic protons by showing their connectivity. For instance, the proton at position 3 would show a correlation with the proton at position 4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and simplifying the assignment of the carbon spectrum. The methylene (B1212753) protons of the bromomethyl group would show a distinct correlation to the corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations from the bromomethyl protons to the C1 and C8a carbons of the isoquinoline ring, confirming the position of the bromomethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close to each other in space, regardless of whether they are connected through chemical bonds. NOESY is crucial for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could reveal through-space interactions between the bromomethyl protons and the proton at the C8 position of the isoquinoline ring, providing insights into the preferred orientation of the bromomethyl group relative to the aromatic system.

A hypothetical table of expected 2D-NMR correlations for this compound is presented below:

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H-3 | H-4 | C-3 | C-1, C-4, C-4a | H-4 |

| H-4 | H-3 | C-4 | C-3, C-4a, C-5, C-8a | H-3, H-5 |

| H-6 | H-7 | C-6 | C-5, C-7, C-8 | H-7 |

| H-7 | H-6, H-8 | C-7 | C-5, C-6, C-8, C-8a | H-6, H-8 |

| H-8 | H-7 | C-8 | C-6, C-7, C-8a, C-4a | H-7, CH₂Br |

| CH₂Br | - | C (CH₂Br) | C-1, C-8a | H-8 |

Dynamic NMR Spectroscopy for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and mechanisms of chemical exchange processes that occur on the NMR timescale. mdpi.com For molecules with rotational freedom, such as the bromomethyl group in this compound, DNMR can provide quantitative information about the energy barriers associated with this rotation. By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate of rotation around the C1-CH₂Br bond. At low temperatures, the rotation may be slow enough to observe distinct signals for different conformers, while at higher temperatures, a time-averaged signal is observed. The coalescence temperature, at which the distinct signals merge, can be used to calculate the free energy of activation for the rotational process.

Solid-State NMR for Polymorphic Analysis and Amorphous Forms

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. This is particularly important for identifying and characterizing different crystalline forms (polymorphs) or amorphous states of a compound, which can have different physical properties. For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct ssNMR spectra, allowing for their unambiguous identification.

Characterize Amorphous Content: ssNMR can quantify the amount of amorphous material in a crystalline sample, which is crucial for quality control in pharmaceutical and materials science.

Probe Intermolecular Interactions: Advanced ssNMR techniques can provide information about the proximity of different atoms in the solid state, offering insights into intermolecular interactions like halogen bonding and π-π stacking.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed model of its molecular structure and how the molecules are packed in the crystal lattice.

Precise Determination of Molecular Geometry, Bond Lengths, and Bond Angles

A single-crystal X-ray structure of this compound would provide precise measurements of all bond lengths and bond angles within the molecule. This data is fundamental for understanding the molecule's geometry and for validating computational models. For instance, the planarity of the isoquinoline ring, the C-Br bond lengths, and the tetrahedral geometry of the bromomethyl carbon would be accurately determined.

A hypothetical table of selected bond lengths and angles for this compound, based on data from similar structures, is provided below:

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br (aromatic) | ~ 1.90 |

| C-Br (aliphatic) | ~ 1.95 |

| C-N | ~ 1.32 - 1.37 |

| C-C (aromatic) | ~ 1.36 - 1.42 |

| C-C (C1-CH₂Br) | ~ 1.50 |

| **Bond Angles (°) ** | |

| C-C-Br (aromatic) | ~ 120 |

| C-C-Br (aliphatic) | ~ 109.5 |

| C-N-C | ~ 118 |

| C-C-C (aromatic) | ~ 120 |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit varied physical properties. However, specific studies on the polymorphism of this compound are not extensively documented in publicly available research.

Similarly, co-crystallization, a technique used to form multi-component crystals with tailored properties, remains an unexplored area for this particular compound. Co-crystallization studies would involve combining this compound with other molecules (co-formers) to investigate the formation of new crystalline structures held together by non-covalent interactions. Such studies could reveal potential applications in modifying the compound's physical properties.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and elucidating its structure through controlled fragmentation. For this compound (C₁₀H₇Br₂N), HRMS provides a distinctive isotopic signature and predictable fragmentation patterns.

Isotopic Fingerprinting: A key feature of this compound is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M) and any fragments containing both bromine atoms. The expected pattern for a dibrominated species is a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This unique "isotopic fingerprint" allows for the confident identification of dibrominated fragments in the mass spectrum.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Composition | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| M | C₁₀H₇⁷⁹Br₂N | 298.90 | ~100% |

| M+2 | C₁₀H₇⁷⁹Br⁸¹BrN | 300.90 | ~197% |

Fragmentation Pathways: The fragmentation of isoquinoline derivatives in a mass spectrometer is often initiated by protonation, typically at the nitrogen atom. nih.gov For this compound, the subsequent fragmentation is heavily influenced by the labile bromomethyl group. The C-Br bond in the benzylic-type -CH₂Br group is relatively weak and its cleavage is a highly probable initial fragmentation step.

Proposed Fragmentation Pathways:

Loss of a Bromine Radical: The most likely initial fragmentation is the homolytic cleavage of the C-Br bond in the bromomethyl group, resulting in the loss of a bromine radical (•Br) to form a stable benzyl-type cation.

Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another possible pathway.

Ring Fragmentation: Following initial losses, the isoquinoline ring system itself can undergo further fragmentation, consistent with patterns observed for other isoquinoline alkaloids. nih.gov

Table 2: Plausible High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Formula | Description |

|---|---|---|

| 220.98 | [C₁₀H₇BrN]⁺ | Loss of •Br from the bromomethyl group |

| 219.97 | [C₁₀H₆BrN]⁺ | Loss of HBr |

| 141.07 | [C₁₀H₇N]⁺ | Loss of both bromine atoms |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about a molecule's structure, functional groups, and bonding environment. irphouse.com For this compound, these methods can be used to analyze its conformation and the nature of its intermolecular interactions in the solid state.

The vibrational spectrum of this compound is a composite of the modes from the isoquinoline core, modified by the electronic and steric effects of the substituents, and the vibrations of the bromomethyl group. irphouse.com

Conformational Analysis: The flexibility of this compound arises from the rotation around the single bond connecting the bromomethyl group to the isoquinoline ring (C1-CH₂Br). This rotation can lead to different conformers (rotational isomers). While specific studies are unavailable, advanced vibrational spectroscopy, particularly low-frequency Raman spectroscopy, is a powerful technique for identifying and quantifying coexisting conformers in different phases. nih.gov Different spatial orientations of the -CH₂Br group relative to the aromatic ring would result in distinct vibrational frequencies, especially for the C-Br stretching and various bending modes.

Intermolecular Interactions: In the solid state, the molecules of this compound are subject to intermolecular forces such as dipole-dipole interactions (due to the polar C-Br and C-N bonds) and van der Waals forces. These interactions can be observed in the vibrational spectra. When comparing a gas-phase spectrum (representing an isolated molecule) to a solid-state spectrum, peak broadening and shifts in vibrational frequencies are expected. For instance, modes involving the C-Br bonds and the aromatic ring's C-H bonds would be sensitive to the crystalline packing and intermolecular contacts, providing insight into the solid-state architecture.

Table 3: Key Expected Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 2960 | FT-IR, Raman |

| C=N Stretch (Isoquinoline Ring) | 1620 - 1650 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| CH₂ Scissoring | 1400 - 1450 | FT-IR |

| C-H In-plane Bending | 1000 - 1300 | FT-IR, Raman |

| C-H Out-of-plane Bending | 750 - 900 | FT-IR |

| C-Br Stretch (Aromatic) | 500 - 650 | FT-IR, Raman |

Exploration of Advanced Applications and Research Directions of 5 Bromo 1 Bromomethyl Isoquinoline Derivatives Non Clinical Focus

Design and Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. The 5-Bromo-1-(bromomethyl)isoquinoline scaffold offers multiple avenues for creating sophisticated ligands by leveraging its distinct reactive sites. The isoquinoline (B145761) nitrogen atom itself can act as a coordination site, while the two bromine atoms allow for extensive structural modifications to fine-tune the ligand's steric and electronic properties.

A primary application of the 1-(bromomethyl) group is in the synthesis of N-heterocyclic carbene (NHC) precursors. nih.gov NHCs are a class of ligands that have become indispensable in catalysis. The synthesis can be envisioned through the reaction of this compound with an N-substituted imidazole. The imidazole nitrogen displaces the reactive benzylic bromide to form a salt, which upon deprotonation yields the NHC. The 5-bromo group remains available for subsequent modifications via cross-coupling reactions, enabling the creation of a library of ligands with tailored properties from a single precursor. orgsyn.org

The table below illustrates potential ligand structures that can be synthesized from this compound.

| Ligand Type | Proposed Synthetic Route | Potential Catalytic Application |

| P,N-Ligand | Nucleophilic substitution at C1-bromomethyl with a diarylphosphine, followed by Suzuki coupling at C5-bromo position. | Asymmetric hydrogenation, cross-coupling reactions. |

| NHC Ligand | Reaction with N-alkylimidazole to form imidazolium salt, followed by deprotonation. | Olefin metathesis, C-H activation. researchgate.net |

| Bidentate N,N-Ligand | Substitution at C1-bromomethyl with pyridine-2-amine. | Oxidation catalysis, polymerization. |

Precursors for Advanced Organic Materials (e.g., Polymerizable Monomers, Optoelectronic Materials)

Isoquinoline and its derivatives are valuable components in materials science, particularly for creating conjugated polymers with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). amerigoscientific.comnih.gov These heterocycles often impart desirable properties like high thermal stability, electron-transport capabilities, and photoluminescence. nih.govrsc.org

This compound can be transformed into polymerizable monomers through several synthetic strategies:

Monomers for Chain-Growth Polymerization: The 1-(bromomethyl) group can be substituted by reacting it with a molecule containing a polymerizable functional group, such as hydroxyethyl methacrylate or 4-vinylbenzyl alcohol, to introduce a vinyl group suitable for radical or controlled polymerization methods.

Monomers for Step-Growth Polymerization: The 5-bromo position is ideal for participation in metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation. amerigoscientific.com In this approach, the 1-(bromomethyl) group can be used to attach solubilizing side chains (e.g., long alkyl chains) to ensure the resulting polymer is soluble and processable.

The electronic properties of the resulting polymers can be tuned by co-polymerizing these isoquinoline-based monomers with various electron-donating or electron-accepting units. tandfonline.com

Intermediates in the Synthesis of Agrochemicals or Non-Therapeutic Biological Probes

The isoquinoline core is a known fluorophore, and its derivatives have been developed as fluorescent probes for detecting ions and biomolecules. nih.govnih.govrsc.org The 1-(bromomethyl) group of this compound serves as a reactive linker to covalently attach the isoquinoline fluorophore to a recognition unit (e.g., a receptor for a specific analyte). This reaction typically proceeds via nucleophilic substitution with an amine, alcohol, or thiol on the receptor molecule.

The 5-bromo substituent provides a handle for modulating the photophysical properties of the probe. For instance, introducing electron-donating or electron-withdrawing groups at this position through Suzuki or Buchwald-Hartwig coupling can shift the absorption and emission wavelengths, or alter the fluorescence quantum yield, allowing for the rational design of probes for specific imaging applications. nih.gov A general scheme involves first coupling a tuning group at the C5 position, followed by attaching the sensing moiety at the C1-methyl position. This strategy has been used to create probes for various biological targets. researchgate.netmdpi.com

While specific examples in agrochemicals are not detailed, halogenated N-heterocycles are a cornerstone of agrochemical research. The dual reactivity of this compound makes it a candidate for synthesizing complex molecules with potential herbicidal or fungicidal properties.

Development of Supramolecular Assemblies and Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org They have applications in gas storage, separation, and catalysis. nih.gov To incorporate the this compound scaffold into a MOF, it must first be converted into a suitable multitopic bridging ligand, typically containing carboxylate or other coordinating groups.

A plausible synthetic route involves converting both bromine atoms into coordinating functions. For example, the 5-bromo position can be transformed into a carboxylic acid group via palladium-catalyzed carbonylation or lithium-halogen exchange followed by quenching with CO2. The 1-(bromomethyl) group could be converted to a second coordinating group, such as another carboxylate (via oxidation) or a nitrogen-based linker like a triazole (via substitution with sodium azide followed by a click reaction). The resulting dicarboxylate or carboxylate-triazole isoquinoline derivative could then be used as a linker in MOF synthesis.

Furthermore, the bromine atoms on the precursor molecule can participate directly in constructing supramolecular assemblies through halogen bonding. This non-covalent interaction can be used to direct the crystal packing of molecules into predictable architectures. Functionalizing MOFs with bromine atoms has also been shown to enhance performance in specific applications like gas separation. elsevierpure.comdoi.org

Methodology Development in Complex Natural Product Synthesis (as a non-therapeutic building block)

The isoquinoline skeleton is a core feature of numerous alkaloids and other complex natural products. nih.gov The development of new synthetic methods relies on versatile and selectively reactive building blocks. This compound is a prime example of such a building block due to the orthogonal reactivity of its two C-Br bonds.

The benzylic bromide at the C1-methyl position is highly susceptible to SN2-type reactions with a wide range of nucleophiles. In contrast, the aryl bromide at the C5 position is unreactive to these nucleophiles but is readily activated by transition metal catalysts (e.g., palladium) for cross-coupling reactions.

This differential reactivity allows for a controlled, stepwise construction of complex molecular architectures. A synthetic sequence could involve:

Step 1 (SN2 Reaction): Introduction of a molecular fragment at the C1 position by reacting this compound with a nucleophile (e.g., an alcohol, amine, or carbanion).

Step 2 (Cross-Coupling): The resulting 5-bromo-1-substituted isoquinoline can then undergo a subsequent palladium-catalyzed reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) at the C5 position to introduce a second, different fragment.

This robust, one-pot or stepwise functionalization strategy makes the title compound a powerful tool for methodology development and for the efficient synthesis of highly substituted isoquinoline libraries for various research purposes. organic-chemistry.orgresearchgate.net

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms: A Retrospective Analysis

The synthesis of 5-Bromo-1-(bromomethyl)isoquinoline is not commonly documented in a single, direct procedure. However, a logical synthetic pathway can be constructed based on established methodologies for isoquinoline (B145761) derivatization. The process would likely commence with the synthesis of the 5-bromoisoquinoline (B27571) precursor. The established method for this is the electrophilic bromination of isoquinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. orgsyn.orgchemicalbook.com This reaction requires careful temperature control (between -25°C and -18°C) to ensure high regioselectivity for the 5-position and to prevent the formation of isomeric byproducts like 8-bromoisoquinoline (B29762). orgsyn.org

The subsequent step would involve introducing a methyl group at the 1-position of 5-bromoisoquinoline. Following this, the target molecule would be synthesized via free-radical bromination of the methyl group. This type of reaction is typically achieved using N-Bromosuccinimide (NBS) with a radical initiator under UV light. byjus.com This benzylic bromination is a well-known transformation. byjus.comyoutube.com

The reactivity of this compound is dictated by two primary functional groups: the bromo substituent on the benzene (B151609) ring and the bromomethyl group at the 1-position. The bromomethyl group is particularly significant. Its position is analogous to a benzylic halide, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. The adjacent nitrogen atom in the isoquinoline ring further activates this position for nucleophilic substitution. quimicaorganica.orgquora.com Consequently, the compound is an excellent alkylating agent.

The primary reactivity paradigm is nucleophilic substitution (S_N reactions) at the bromomethyl carbon. This allows for the facile introduction of a wide variety of functional groups by reaction with nucleophiles such as amines, thiols, alkoxides, and carbanions. The C5-bromo group is less reactive but can participate in reactions like transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira), providing a secondary site for molecular elaboration. orgsyn.org

Identification of Unexplored Reactivity Modes and Synthetic Challenges

While the primary reactivity is clear, several unexplored areas and challenges remain.

Synthetic Challenges:

Regioselectivity: A primary challenge is ensuring high regioselectivity in the initial bromination of the isoquinoline core to exclusively obtain the 5-bromo isomer. orgsyn.org

Precursor Availability: The synthesis of the 1-methyl-5-bromoisoquinoline intermediate may present its own set of challenges regarding yield and purification.

Unexplored Reactivity Modes:

Dual Functionalization: The orthogonal reactivity of the two different C-Br bonds has not been fully explored. A systematic study of selective or sequential reactions at the C1-CH₂Br bond followed by the C5-Br bond (or vice versa) could lead to complex, highly functionalized isoquinoline scaffolds.

Cascade Reactions: The reactive bromomethyl group could serve as an initiator for intramolecular cascade or domino reactions, where a subsequent cyclization occurs after an initial nucleophilic substitution, leading to novel polycyclic heterocyclic systems.

Radical Reactions: Beyond the synthesis of the compound itself, the potential for the bromomethyl group to participate in radical-based C-C bond-forming reactions is an area ripe for investigation.

Organometallic Chemistry: Formation of a Grignard or organolithium reagent at the C5-bromo position, while potentially challenging in the presence of the reactive bromomethyl group, could open up new avenues for derivatization if the latter is suitably protected.

Opportunities for Green Chemistry Integration in Synthesis

The traditional synthesis pathways for isoquinolines often involve harsh conditions and hazardous materials. niscpr.res.in There are significant opportunities to integrate green chemistry principles into the synthesis of this compound.

Key Green Chemistry Opportunities

| Principle | Application to Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents | Replacing chlorinated solvents (e.g., dichloromethane) with greener alternatives like ethanol (B145695), water, or polyethylene (B3416737) glycol (PEG)-400. niscpr.res.inchemistryviews.orgtandfonline.com | Reduced environmental impact and operator hazard. |

| Catalysis | Utilizing transition-metal catalysts (e.g., Rhodium, Ruthenium) for C-H activation or cyclization steps, which can improve atom economy and reduce the need for stoichiometric reagents. niscpr.res.inchemistryviews.org | Higher efficiency, less waste, and milder reaction conditions. |

| Energy Efficiency | Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates and potentially lower energy consumption compared to conventional heating. researchgate.net | Faster reactions, potentially higher yields, and reduced energy costs. |

| Atom Economy | Designing syntheses, such as one-pot or tandem reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. niscpr.res.inresearchgate.net | Reduced generation of chemical waste. |

| Renewable Feedstocks | While challenging for this specific molecule, future research could explore biosynthetic pathways or the use of bio-derived starting materials for creating the isoquinoline core. rsc.org | Increased sustainability of the chemical process. |

For instance, a rhodium(III)-catalyzed synthesis of isoquinolones in ethanol at room temperature has been reported, showcasing a move towards milder and more environmentally benign conditions. chemistryviews.org Similar strategies could be explored for the core synthesis of the isoquinoline scaffold in this context.

Potential for Derivatization Towards Novel Material Science Applications

The dual halogenation of this compound makes it a highly attractive building block for material science. Isoquinoline-based compounds are known to have applications in conductive polymers, sensors, and optical materials. amerigoscientific.comnumberanalytics.com

The highly reactive 1-(bromomethyl) group serves as a primary handle for derivatization. By reacting it with monomers or functionalized molecules, a variety of novel materials can be envisioned:

Polymer Science: The compound can be grafted onto polymer backbones or used as a monomer in polymerization reactions (e.g., polycondensation with diamines or diols) to create novel functional polymers. These materials could possess unique thermal, optical, or conductive properties derived from the isoquinoline moiety. amerigoscientific.com

Luminescent Materials: Isoquinoline derivatives are often fluorescent. acs.org Derivatization of the title compound could lead to new fluorophores for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging. The heavy bromine atom at the 5-position could also potentially promote phosphorescence.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the isoquinoline ring and other potential donor atoms introduced via derivatization at the bromomethyl position can act as ligands for metal ions. This could enable the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage or catalysis. amerigoscientific.com

Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen are known to be effective corrosion inhibitors. acs.org Derivatives of this compound could be designed to strongly adsorb onto metal surfaces, offering protection against corrosion. acs.org

Integration with Automated Synthesis and Flow Chemistry Methodologies

The multi-step synthesis of this compound is well-suited for adaptation to automated and flow chemistry platforms. These modern techniques offer significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, and scalability. rsc.org

Advantages of Flow Chemistry Integration:

| Feature | Benefit in Synthesis of this compound |

|---|---|

| Precise Control | Superior control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and minimization of byproducts, which is crucial for the regioselective bromination step. |

| Enhanced Safety | The handling of hazardous intermediates or reagents is minimized as they are generated and consumed in situ within a closed system. The small reactor volumes reduce the risks associated with exothermic reactions or unstable compounds. |

| Scalability | Scaling up production is achieved by running the flow reactor for longer periods ("numbering-up") rather than using larger, potentially more hazardous, batch reactors ("scaling-up"). |

| Telescoped Reactions | Multiple synthetic steps can be linked together in a continuous sequence without the need for isolating and purifying intermediates at each stage, leading to a more efficient overall process. |

A flow chemistry setup could be designed where isoquinoline is first pumped through a reactor with a brominating agent under precisely controlled temperatures, followed by an in-line purification or extraction, and then introduction into a second reactor for the subsequent functionalization steps. The integration of real-time monitoring techniques (e.g., IR or NMR spectroscopy) would allow for rapid optimization and quality control throughout the synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.